molecular formula C9H10N4S B13075388 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13075388
M. Wt: 206.27 g/mol
InChI Key: GNXZLQLXOSEBEW-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a thiophene group attached at the 7-position

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the synthesis under microwave conditions involves enaminonitriles and benzohydrazides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted butanediones yields regioselective 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action for 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. These interactions inhibit the activity of these targets, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a thiophene group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10N4S/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-2,5-7H,3-4H2,(H,10,11,12)

InChI Key

GNXZLQLXOSEBEW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1C3=CC=CS3

Origin of Product

United States

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